Disperse Blue 1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in acetone, ethanol, and cellosolve; slightly soluble in benzene and linseed oil

In ethylene glycol monomethyl ether, 30 mg/mL; in ethanol, 2 mg/mL

Insoluble in water /Dyes, disperse/

In water, 0.03 mg/L at 25 °C

Synonyms

Canonical SMILES

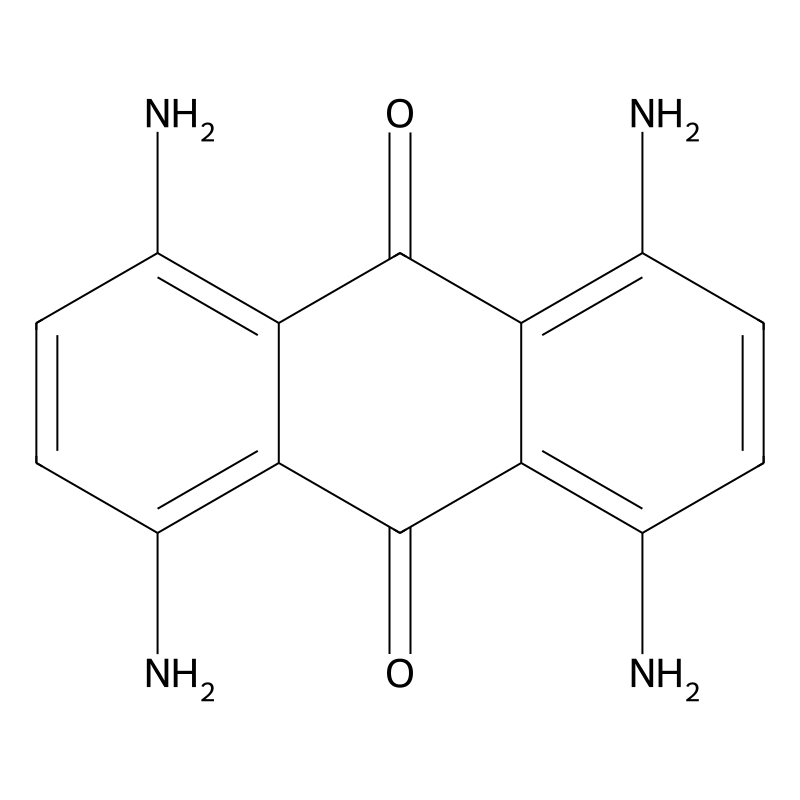

Disperse Blue 1 (CAS: 2475-45-8), chemically identified as 1,4,5,8-tetraaminoanthraquinone, is a non-ionic, anthraquinone-based dye characterized by four primary amino groups symmetrically positioned on its core [1]. Commercially utilized for coloring synthetic hydrophobic fibers such as polyester and cellulose acetate, it is applied via high-temperature aqueous dispersions or thermosol processes[2]. Beyond direct textile dyeing, high-purity 1,4,5,8-tetraaminoanthraquinone serves as a critical synthetic precursor for advanced near-infrared (NIR) dyes, color-tunable optical materials, and analytical standards [1]. Key procurement specifications hinge on the absence of lignosulfonate dispersants—which comprise up to 50% of standard textile-grade mixtures—making high-purity (≥98%) grades essential for reproducible chemical synthesis and rigorous toxicological assay development [2].

Substituting Disperse Blue 1 with other in-class blue dyes (such as Disperse Blue 3 or azo-based Disperse Blue 106) fundamentally alters thermal stability, light fastness, and chemical reactivity [1]. Azo-based alternatives, while often more economical, lack the rigid resonance stabilization of the anthraquinone core, leading to inferior light fastness and lower thermal degradation thresholds under high-heat processing [1]. Furthermore, substituting high-purity Disperse Blue 1 with standard textile-grade formulations introduces massive stoichiometric errors in chemical synthesis due to the presence of lignosulfonates and inorganic salts [2]. For researchers synthesizing long-wavelength charge-transfer dyes, the specific 1,4,5,8-tetraamino substitution pattern is non-negotiable; di-amino analogs (like 1,4- or 1,5-diaminoanthraquinone) fail to provide the necessary electron-donating density, resulting in drastically lower HOMO energy levels and an inability to achieve near-infrared absorption[1].

Precursor Viability: High-Purity vs. Commercial Textile Grade

In the synthesis of color-tunable arylaminoanthraquinone dyes, the purity of the starting material dictates reaction success. Textile-grade Disperse Blue 1 typically contains only ~30% active dye, with the remainder being lignosulfonate dispersants and water [1]. Utilizing high-purity (≥98%) 1,4,5,8-tetraaminoanthraquinone ensures stoichiometric precision when reacting with sulfonyl chlorides in pyridine [2]. The presence of dispersants in commercial grades completely inhibits these sensitive intramolecular charge transfer (CT) complex syntheses [1].

| Evidence Dimension | Active Dye Content and Synthetic Viability |

| Target Compound Data | ≥98% purity (Dispersant-free); enables complete conversion to CT dyes. |

| Comparator Or Baseline | Commercial grade (~30% dye, ~50% lignosulfonates, ~20% water). |

| Quantified Difference | 68% higher active mass; elimination of dispersant-induced reaction failure. |

| Conditions | Pyridine-catalyzed sulfonylation for long-wavelength dye synthesis. |

Procurement of high-purity, dispersant-free grades is strictly required for chemical synthesis, as textile-grade additives will poison catalytic pathways and skew stoichiometry.

Thermal Stability for High-Temperature Processing

The anthraquinone core of Disperse Blue 1 provides exceptional thermal stability compared to many azo-based disperse dyes. Disperse Blue 1 exhibits a high melting point of 332 °C, allowing it to withstand the extreme conditions of continuous thermosol dyeing processes (180–210 °C) and sublimation printing (up to 300 °C) without molecular degradation [1]. In contrast, many azo-based alternatives degrade or undergo unwanted thermal cleavage at these elevated temperatures, limiting their use in high-heat thermoplastic extrusion[1].

| Evidence Dimension | Melting Point / Thermal Degradation Threshold |

| Target Compound Data | 332 °C |

| Comparator Or Baseline | Standard azo-based disperse dyes (typically <250 °C degradation). |

| Quantified Difference | >80 °C higher thermal stability threshold. |

| Conditions | Thermosol dyeing (180–210 °C) and thermoplastic extrusion. |

Buyers selecting colorants for high-temperature polymer extrusion or thermosol processing must prioritize the 332 °C stability of this anthraquinone to prevent color shift and material degradation.

Electronic Tuning: Tetraamino vs. Diamino Anthraquinone Cores

For the development of advanced optical materials, the substitution pattern on the anthraquinone core is critical. Derivatization of the 1,4,5,8-tetraaminoanthraquinone (Disperse Blue 1) core with electron-donating groups yields a significantly higher HOMO energy (-4.40 eV) compared to 1,5-diaminoanthraquinone derivatives (-5.25 eV) [1]. This increased electron density allows the tetra-substituted Disperse Blue 1 derivatives to achieve massive bathochromic shifts, reaching absorption maxima up to 758 nm (near-infrared), whereas the di-substituted analogs stall at 539 nm [1].

| Evidence Dimension | HOMO Energy Level and Absorption Maximum (λmax) |

| Target Compound Data | HOMO: -4.40 eV; λmax: 758 nm (Tetra-substituted derivative) |

| Comparator Or Baseline | 1,5-diaminoanthraquinone derivative (HOMO: -5.25 eV; λmax: 539 nm) |

| Quantified Difference | 0.85 eV higher HOMO energy; 219 nm bathochromic shift. |

| Conditions | Intramolecular charge transfer (CT) interaction modeling in organic solvents. |

Researchers developing near-infrared sensors or advanced photonics must procure the tetraamino core to achieve the necessary electron density for long-wavelength absorption.

Photochemical Resilience: Anthraquinone vs. Azo Chromophores

In applications requiring prolonged UV exposure, the structural class of the dye dictates performance. Anthraquinone-based dyes like Disperse Blue 1 inherently offer superior light fastness (typically rating 4-5 on the ISO 105 scale) compared to azo-based blue disperse dyes [1]. The rigid, resonance-stabilized multi-ring system of the anthraquinone core resists photo-oxidative cleavage far better than the vulnerable nitrogen-nitrogen double bonds of azo dyes, ensuring long-term hue retention in automotive and outdoor textiles[1].

| Evidence Dimension | Light Fastness (ISO 105-B02) |

| Target Compound Data | Rating 4-5 (High resistance to photo-oxidation) |

| Comparator Or Baseline | Azo-based disperse blues (frequently lower light fastness ratings). |

| Quantified Difference | Superior structural resistance to UV-induced bond cleavage. |

| Conditions | Prolonged exposure to artificial light / UV radiation. |

For procurement in automotive interiors or outdoor fabrics, the anthraquinone structure provides the non-negotiable UV resilience that azo alternatives lack.

Precursor for Near-Infrared (NIR) Optical Materials

Utilizing high-purity (≥98%) 1,4,5,8-tetraaminoanthraquinone as a foundational building block for synthesizing color-tunable, hydrogen-bond-assisted charge transfer dyes reaching 758 nm [1].

High-Temperature Thermoplastic Coloration

Leveraging the compound's 332 °C melting point for stable, non-degrading coloration during polymer extrusion and high-energy thermosol processing [2].

Analytical Standard for Contact Dermatitis Testing

Serving as a high-purity reference material in LC-MS and patch-testing assays to quantify and detect specific anthraquinone dye sensitization in textile safety compliance [2].

High-Light-Fastness Textile Engineering

Formulating dye baths for polyester and cellulose acetate fabrics destined for high UV exposure, where the resonance-stabilized anthraquinone core prevents photo-fading[3].

References

- [1] RSC Advances, 2021. 'Color-tunable arylaminoanthraquinone dyes through hydrogen-bond-assisted charge transfer interaction'.

- [2] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 48. 'Disperse Blue 1'. National Center for Biotechnology Information.

- [3] Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.

Physical Description

Blue-black solid; [HSDB] Deep blue powder; [MSDSonline]

Color/Form

Blue-black microcrystalline powder

Red-brown needles

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Melting Point

331 °C

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H350: May cause cancer [Danger Carcinogenicity]

Pharmacology

MeSH Pharmacological Classification

Vapor Pressure

1.8X10-8 mm Hg at 25 °C

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Anthraquinone dye. Dye whose molecular structure is based on anthraquinone (C6H4(CO)2C6H4). ...Benzene ring structure is important in development of color. /Anthraquinone dye/

Analytic Laboratory Methods

A polarographic method for the determination of aminoanthraquinones, including 1,4,5,8-tetraaminoanthraquinone, in environmental and biological samples can be used to determine concentrations as low as 0.1-0.5 mg/ml (Popescu & Barbacaru, 1985).